molecular formula C14H10BrClN2O2 B11686186 2-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide

2-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B11686186
M. Wt: 353.60 g/mol
InChI Key: JPRKZUOLLPBRCW-CAOOACKPSA-N
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Description

2-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide is a hydrazone derivative characterized by the presence of a bromo and chloro substituent on the phenyl rings. Hydrazones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 2-bromobenzohydrazide. The reaction is usually carried out in a methanol solution under reflux conditions for several hours. The product is then isolated by filtration and recrystallized from methanol to obtain pure crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromo and chloro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo or chloro groups.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the induction of apoptosis in cancer cells by disrupting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromo and chloro substituents can enhance its ability to form coordination complexes and increase its potential as a therapeutic agent.

Properties

Molecular Formula

C14H10BrClN2O2

Molecular Weight

353.60 g/mol

IUPAC Name

2-bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10BrClN2O2/c15-12-4-2-1-3-11(12)14(20)18-17-8-9-7-10(16)5-6-13(9)19/h1-8,19H,(H,18,20)/b17-8+

InChI Key

JPRKZUOLLPBRCW-CAOOACKPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Cl)O)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)Cl)O)Br

Origin of Product

United States

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